molecular formula C14H16ClNO B2656591 N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide CAS No. 2306195-65-1

N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B2656591
CAS No.: 2306195-65-1
M. Wt: 249.74
InChI Key: ZLCICHYECNOTGG-UHFFFAOYSA-N
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Description

BA-53038B is a small molecule compound known as a Hepatitis B Virus (HBV) core protein allosteric modulator. It targets the HBV core protein and modulates the assembly of the viral capsid. This compound has shown significant antiviral activity against HBV, making it a promising candidate for the treatment of chronic hepatitis B .

Preparation Methods

The synthesis of BA-53038B involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BA-53038B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: BA-53038B can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include various derivatives of BA-53038B with modified functional groups

Scientific Research Applications

BA-53038B has several scientific research applications, including:

Mechanism of Action

BA-53038B exerts its effects by binding to the hydrophobic pocket of the HBV core protein. This binding induces conformational changes in the core protein, leading to the assembly of empty capsids with altered electrophoretic mobility. The compound inhibits the encapsidation of pregenomic RNA (pgRNA) into nucleocapsids, thereby suppressing viral DNA replication. The molecular targets and pathways involved include the core protein dimers and the hydrophobic pocket where BA-53038B binds .

Comparison with Similar Compounds

BA-53038B is unique compared to other similar compounds due to its distinct mechanism of action and its ability to induce the formation of empty capsids with slower electrophoretic mobility. Similar compounds include:

BA-53038B stands out due to its unique ability to modulate capsid assembly in a distinct manner, making it a valuable tool in the study and treatment of HBV .

Properties

IUPAC Name

N-(3-chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-9-4-3-5-10(8-9)16-14(17)13-11-6-1-2-7-12(11)13/h3-5,8,11-13H,1-2,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCICHYECNOTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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